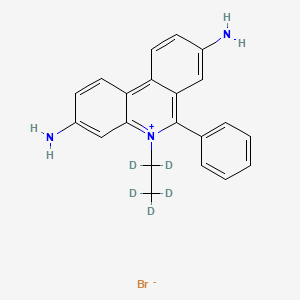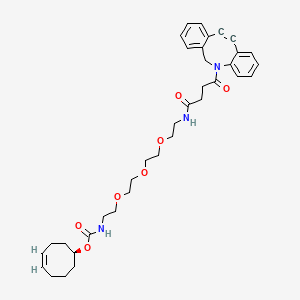
Ret-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-8 is a chemical compound known for its role as an inhibitor of the rearranged during transfection (RET) kinase. This compound has garnered significant attention in the field of cancer research due to its potential therapeutic applications. RET kinase is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrations in RET signaling are implicated in various cancers, including non-small cell lung cancer and thyroid carcinomas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ret-IN-8 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is carefully monitored to maintain the desired specifications and to comply with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ret-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, enhancing its therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Ret-IN-8 is extensively used in scientific research, particularly in the field of cancer biology. Its primary application is as a RET kinase inhibitor, making it a valuable tool for studying RET-related signaling pathways and their role in cancer progression. Additionally, this compound is used in drug development and preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent .
In biology, this compound helps researchers understand the molecular mechanisms underlying RET-driven cancers. In medicine, it is explored for its potential to treat cancers with RET alterations. In the industry, this compound is used in the development of targeted therapies and personalized medicine approaches .
Wirkmechanismus
Ret-IN-8 exerts its effects by inhibiting the activity of the RET kinase. RET kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By binding to the active site of RET kinase, this compound prevents its activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways, such as the PI3K/AKT, RAS/RAF, and MAPK pathways, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ret-IN-8 is compared with other RET kinase inhibitors, such as Selpercatinib and Pralsetinib. While all these compounds target RET kinase, this compound is unique in its specific binding affinity and selectivity. Selpercatinib and Pralsetinib are also selective RET inhibitors but may have different pharmacokinetic properties and clinical efficacy profiles .
List of Similar Compounds
Selpercatinib: Another selective RET kinase inhibitor used in the treatment of RET-driven cancers.
Pralsetinib: A selective RET inhibitor with similar applications in cancer therapy.
Cabozantinib: A multikinase inhibitor that targets RET along with other kinases.
Lenvatinib: Another multikinase inhibitor with activity against RET and other targets
This compound stands out due to its specific inhibition of RET kinase, making it a valuable compound for targeted cancer therapy research.
Eigenschaften
Molekularformel |
C27H30N6O3 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
6-(3,6-dihydro-2H-pyran-4-yl)-4-[6-[4-[(2R)-2-hydroxy-3-methylbutanoyl]piperazin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H30N6O3/c1-18(2)26(34)27(35)32-9-7-31(8-10-32)24-4-3-20(15-29-24)23-13-21(19-5-11-36-12-6-19)17-33-25(23)22(14-28)16-30-33/h3-5,13,15-18,26,34H,6-12H2,1-2H3/t26-/m1/s1 |
InChI-Schlüssel |
CCOLQMCRERFSQU-AREMUKBSSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC(=CN4C3=C(C=N4)C#N)C5=CCOCC5)O |
Kanonische SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC(=CN4C3=C(C=N4)C#N)C5=CCOCC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


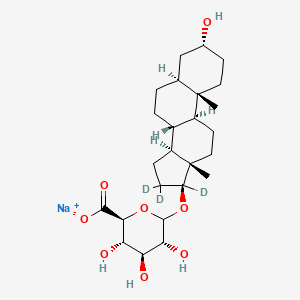
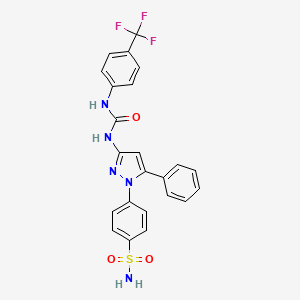

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
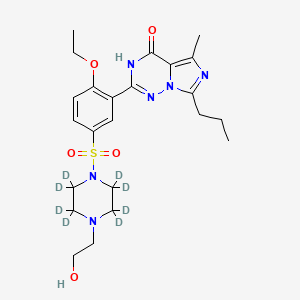
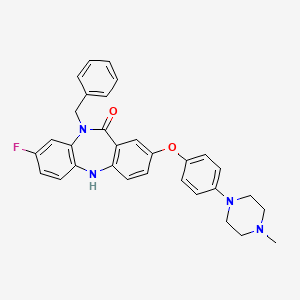
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
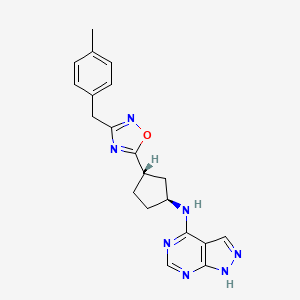

![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
